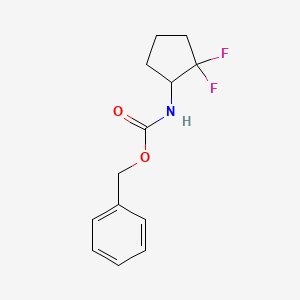
Benzyl (2,2-difluorocyclopentyl)carbamate
Vue d'ensemble
Description
Benzyl (2,2-difluorocyclopentyl)carbamate is a compound that contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Molecular Structure Analysis
The molecular structure of Benzyl (2,2-difluorocyclopentyl)carbamate includes a five-membered ring and a six-membered ring. It also contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs .Physical And Chemical Properties Analysis
Benzyl (2,2-difluorocyclopentyl)carbamate has a molecular formula of C13H15F2NO2 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
1. Application in Stereospecific Coupling
Benzyl carbamates are used in stereospecific coupling with aryl- and heteroarylboronic esters, displaying selective inversion or retention at the electrophilic carbon. This process can be controlled through ligand selection, with tricyclohexylphosphine and N-heterocyclic carbene ligands leading to retention and inversion, respectively (Harris et al., 2013).
2. Role in Asymmetric Synthesis and Quantum Chemical Investigations
Benzyl-type carbamates have been utilized in asymmetric synthesis, where their lithiated species exhibit configurational lability at low temperatures. This property has been exploited to produce enantioenriched secondary benzyl carbamates, with quantum chemical investigations providing insight into the stereochemical pathways and energetic aspects of these reactions (Lange et al., 2008).
3. Development of Selective Inhibitors
Benzyl carbamates have been developed as potent and selective inhibitors in medicinal chemistry. For instance, isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor for butyrylcholinesterase over other enzymes (Carolan et al., 2010).
4. Vibrational and Electronic Properties Studies
Benzyl carbamates have been the subject of extensive vibrational and electronic properties studies. Techniques like FT-IR, FT-Raman, and UV–Visible spectroscopy have been employed to study molecules like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, contributing to the understanding of their molecular structures and properties (Rao et al., 2016).
5. Utilization in Catalytic Processes
Benzyl carbamates play a crucial role in catalytic processes, such as copper-catalyzed oxidative benzylic C(sp3)-H amination for synthesizing benzylic carbamates. This transformation is notable for its mild reaction conditions and broad substrate scope (Liu et al., 2020).
6. Application in Hydroamination Reactions
They are used in gold(I)-catalyzed hydroamination reactions with allenes, demonstrating effectiveness for a variety of N-unsubstituted carbamates and substituted allenes (Kinder et al., 2008).
7. Growth and Characterization in Crystallography
The growth and characterization of benzyl carbamate single crystals have been explored, contributing to the understanding of their crystallographic and thermodynamic properties (Solanki et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
benzyl N-(2,2-difluorocyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)8-4-7-11(13)16-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSASTJZWAXVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



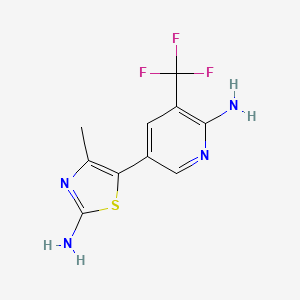
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1382315.png)
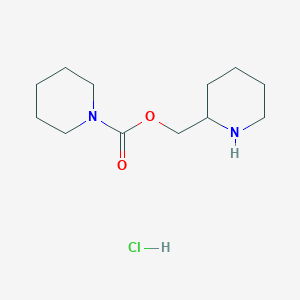
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)


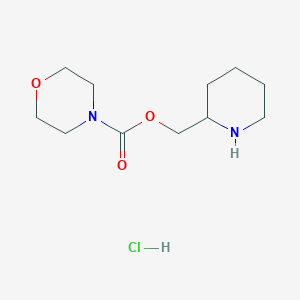
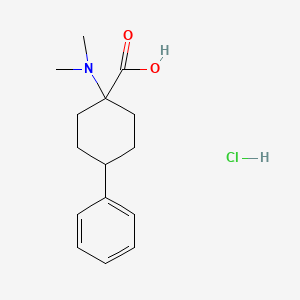
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
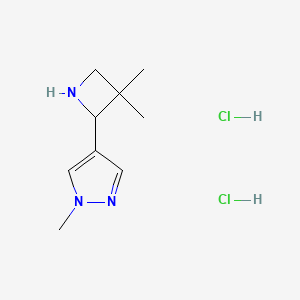
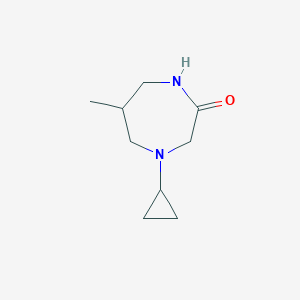
![tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B1382333.png)
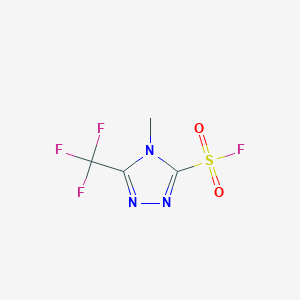
![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)